molecular formula C9H19NO B1375157 1-(Aminomethyl)-3-ethylcyclohexan-1-ol CAS No. 1340115-97-0

1-(Aminomethyl)-3-ethylcyclohexan-1-ol

Cat. No.: B1375157
CAS No.: 1340115-97-0
M. Wt: 157.25 g/mol
InChI Key: JGBZVFRUGAMIFA-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS 1340115-97-0) is a cyclohexanol derivative with an aminomethyl (-CH2NH2) group at position 1 and an ethyl (-CH2CH3) substituent at position 2. Its molecular formula is C9H19NO, with a molecular weight of 157.26 g/mol . The compound is commercially available as a powder and is stored at room temperature. Key identifiers include:

  • IUPAC Name: this compound
  • SMILES: CCC1CCCC(C1)(CN)O
  • InChI Key: JGBZVFRUGAMIFA-UHFFFAOYSA-N

The hydroxyl and aminomethyl groups contribute to its polarity, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate. However, safety and pharmacological data remain unavailable .

Properties

IUPAC Name

1-(aminomethyl)-3-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZVFRUGAMIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-ethylcyclohexanone, followed by the introduction of the aminomethyl group. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include fully saturated hydrocarbons.
  • Substitution products vary depending on the electrophile used.

Scientific Research Applications

1-(Aminomethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with 1-(Aminomethyl)-3-ethylcyclohexan-1-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications/Notes
This compound C9H19NO 157.26 1-aminomethyl, 3-ethyl, 1-hydroxyl Powder, RT storage Synthetic intermediate
Gabapentin (1-(aminomethyl)cyclohexane acetic acid) C9H17NO2 171.24 1-aminomethyl, acetic acid group Solid, used in epilepsy treatment FDA-approved drug
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C10H21NO 171.28 1-(2-amino-1-methylethyl), 3-methyl Predicted density: 0.964 g/cm³ Research compound
1-Ethylcyclohexanol C9H18O 142.24 1-ethyl, 1-hydroxyl Varies (solid/liquid isomers) Solvent or fragrance component
1-(Aminomethyl)-4-methoxycyclohexanamine C8H18N2O 158.24 1-aminomethyl, 4-methoxy, amine Synthetic intermediate Patent-derived synthesis

Key Differences and Functional Implications

Gabapentin replaces the hydroxyl with a carboxylic acid, increasing acidity and enabling salt formation for pharmaceutical use .

Stereochemical Complexity: Ethyl and methyl substituents in analogues (e.g., 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol) introduce stereoisomerism, affecting solubility and biological activity .

Patent-derived routes for similar compounds (e.g., 1-(Aminomethyl)-4-methoxycyclohexanamine) suggest reductive amination or nitrile reduction as plausible pathways .

Physicochemical Properties: Boiling Points: Ethylcyclohexanol isomers (e.g., 1-ethyl-3-methylcyclohexane) have boiling points >200°C, while aminomethyl-substituted derivatives (e.g., Gabapentin) exhibit higher thermal stability due to ionic interactions . Polarity: The aminomethyl group increases water solubility relative to non-polar analogues like 1-ethyl-4-methylcyclohexane .

Pharmacological and Industrial Relevance

  • 1-Ethylcyclohexanol: Lacks bioactive groups but serves as a solvent or fragrance component due to its volatility .

Biological Activity

Chemical Structure and Properties

The compound features a hydroxyl (-OH) group, classifying it as an alcohol. The presence of the aminomethyl group enhances its reactivity, making it relevant for biological interactions. The molecular weight is approximately 157.25 g/mol, and its structure can be represented as follows:

Structure C6H11(C2H5)NH2OH\text{Structure }\quad \text{C}_6\text{H}_{11}(\text{C}_2\text{H}_5)\text{NH}_2\text{OH}

Biological Activity Overview

Research indicates that compounds similar to 1-(Aminomethyl)-3-ethylcyclohexan-1-ol, particularly those containing amine and alcohol functional groups, may exhibit significant antimicrobial and anti-inflammatory properties. These activities are attributed to their ability to interact with various biological targets, influencing cellular processes such as signal transduction and enzyme activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound may modulate receptor activity, impacting neurotransmitter systems.
  • Cell Signaling Modulation : It could influence cellular signaling pathways that regulate gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to resemble that of other amines, typically eliminated via renal excretion. Factors such as pH can affect its ionization state, thereby influencing absorption and distribution within biological systems .

Comparative Analysis with Related Compounds

The following table summarizes structural variations among related compounds and their potential implications on biological activity:

Compound NameStructure VariationUnique Aspect
1-(Aminomethyl)-3-methylcyclohexan-1-olMethyl group instead of ethylSmaller steric hindrance
1-(Aminomethyl)-3-propylcyclohexan-1-olPropyl group instead of ethylLarger steric hindrance
1-(Aminomethyl)-3-isopropylcyclohexan-1-olIsopropyl group instead of ethylDifferent branching affects reactivity

The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the potential for similar compounds in therapeutic applications:

  • Antitumor Activity : Research on aromathecin derivatives indicates that structural modifications can lead to enhanced antiproliferative effects against cancer cells .
  • Anti-inflammatory Effects : Thiazole derivatives have demonstrated significant anti-inflammatory properties through enzyme inhibition in various models .

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